2,6-dichloro-5-fluoro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-carboxamide
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Overview
Description
2,6-dichloro-5-fluoro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-5-fluoro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-carboxamide typically involves multi-step organic synthesis techniques. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high functional group tolerance . This reaction involves the coupling of boron reagents with halogenated organic compounds in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-5-fluoro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.
Scientific Research Applications
2,6-dichloro-5-fluoro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2,6-dichloro-5-fluoro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated pyridine derivatives and oxazole-containing molecules. Examples are:
- 2,4-dichloro-5-fluoro-3-nitrobenzoic acid
- 5-fluoro-2-cyano pyrimidine
Uniqueness
What sets 2,6-dichloro-5-fluoro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-carboxamide apart is its specific combination of halogen atoms and heterocyclic rings, which confer unique chemical and biological properties. This makes it particularly valuable in applications requiring precise molecular interactions and specific reactivity profiles.
Properties
IUPAC Name |
2,6-dichloro-5-fluoro-N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FN4O2/c1-5-7-2-6(4-17-13(7)22-20-5)18-12(21)8-3-9(16)11(15)19-10(8)14/h2-4H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJXZXDPADAWDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=N2)NC(=O)C3=CC(=C(N=C3Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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